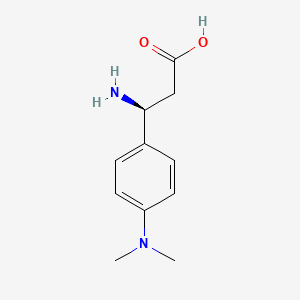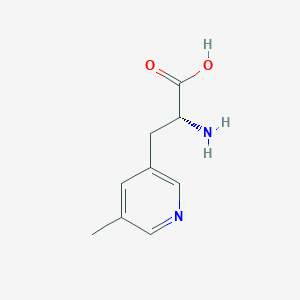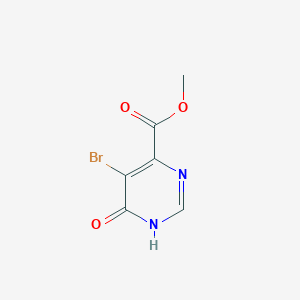
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrClNO3 and a molecular weight of 280.50 g/mol . This compound is characterized by the presence of amino, bromo, chloro, and methoxy functional groups attached to a benzoic acid core. It is used primarily in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methoxybenzoic acid: Similar in structure but lacks the amino and chloro groups.
2-Amino-3-methoxybenzoic acid: Similar but lacks the bromo and chloro groups.
3-Bromo-4-methoxybenzoic acid: Similar but lacks the amino and chloro groups.
Uniqueness
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in research and development .
Propiedades
Fórmula molecular |
C8H7BrClNO3 |
|---|---|
Peso molecular |
280.50 g/mol |
Nombre IUPAC |
2-amino-4-bromo-3-chloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C8H7BrClNO3/c1-14-4-2-3(9)6(10)7(11)5(4)8(12)13/h2H,11H2,1H3,(H,12,13) |
Clave InChI |
ZQYZLMHDNAXNCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1C(=O)O)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)](/img/structure/B13051804.png)

![3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13051824.png)






